3,4,5-Tribromo-2,6-dimethylphenol
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Overview
Description
3,4,5-Tribromo-2,6-dimethylphenol is an organic compound that belongs to the class of bromophenols It consists of a phenol ring substituted with three bromine atoms at positions 3, 4, and 5, and two methyl groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromo-2,6-dimethylphenol typically involves the bromination of 2,6-dimethylphenol. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically carried out in a continuous flow system to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromo-2,6-dimethylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo further bromination or nitration reactions under specific conditions.
Oxidation and Reduction: It can be oxidized to form quinones or reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Bromination: Bromine in chloroform or carbon tetrachloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Bromination: Formation of higher brominated phenols.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives
Scientific Research Applications
3,4,5-Tribromo-2,6-dimethylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-Tribromo-2,6-dimethylphenol involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The compound’s bromine atoms play a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tribromophenol
- 2,3,5-Tribromophenol
- 2,3,6-Tribromophenol
- 2,4,5-Tribromophenol
Uniqueness
3,4,5-Tribromo-2,6-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55133-10-3 |
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Molecular Formula |
C8H7Br3O |
Molecular Weight |
358.85 g/mol |
IUPAC Name |
3,4,5-tribromo-2,6-dimethylphenol |
InChI |
InChI=1S/C8H7Br3O/c1-3-5(9)7(11)6(10)4(2)8(3)12/h12H,1-2H3 |
InChI Key |
NVQZOERLEJLIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)C)O |
Origin of Product |
United States |
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